molecular formula C4H7N3O3 B084598 4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one CAS No. 13484-98-5

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one

Cat. No.: B084598
CAS No.: 13484-98-5
M. Wt: 145.12 g/mol
InChI Key: KJFJEAILAVCIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the 4-position and hydroxyl groups at the 5 and 6 positions of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino acid derivative with a carbonyl compound can lead to the formation of the desired pyrimidine ring. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups at the 5 and 6 positions can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group at the 4-position can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-hydroxy-5,6-dihydropyrimidin-2(1H)-one
  • 4-amino-6-hydroxy-5,6-dihydropyrimidin-2(1H)-one
  • 4-amino-5,6-dihydroxy-5,6-dihydropyrimidine

Uniqueness

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one is unique due to the presence of both amino and hydroxyl groups at specific positions on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13484-98-5

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

IUPAC Name

4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C4H7N3O3/c5-2-1(8)3(9)7-4(10)6-2/h1,3,8-9H,(H3,5,6,7,10)

InChI Key

KJFJEAILAVCIQJ-UHFFFAOYSA-N

SMILES

C1(C(NC(=O)N=C1N)O)O

Canonical SMILES

C1(C(NC(=O)N=C1N)O)O

Synonyms

cytosine glycol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 2
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 3
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 4
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 5
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one
Reactant of Route 6
4-amino-5,6-dihydroxy-5,6-dihydro-1H-pyrimidin-2-one

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